molecular formula C16H11FN2O3S B2887337 N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-fluorobenzamide CAS No. 892854-09-0

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-fluorobenzamide

Cat. No.: B2887337
CAS No.: 892854-09-0
M. Wt: 330.33
InChI Key: GWOLRPPHNKRCRA-UHFFFAOYSA-N
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Description

This compound features a tricyclic core comprising 10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³,⁷]trideca-1,3(7),5,8-tetraen-5-yl, fused with a 4-fluorobenzamide moiety. The tricyclic system integrates oxygen, sulfur, and nitrogen heteroatoms, creating a rigid scaffold that influences electronic distribution and conformational stability . Derivatives of this core structure are often explored for their pharmacological properties, particularly in targeting enzymes or receptors where the fluorine atom may improve metabolic stability .

Properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O3S/c17-10-3-1-9(2-4-10)15(20)19-16-18-11-7-12-13(8-14(11)23-16)22-6-5-21-12/h1-4,7-8H,5-6H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOLRPPHNKRCRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{10,13-dioxa-4-thia-6-azatricyclo[7400^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-fluorobenzamide typically involves multiple steps starting from readily available starting materialsThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yields and purity of the final product .

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in modified compounds with different functional groups .

Scientific Research Applications

Chemistry: In chemistry, N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-fluorobenzamide is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for developing new materials and studying reaction mechanisms .

Biology and Medicine: Its heterocyclic structure is of interest for developing new therapeutic agents, particularly in the field of anticancer research .

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Substituent Molecular Formula Molecular Weight Notable Features
Target Compound : N-{10,13-dioxa-4-thia-6-azatricyclo[...]-5-yl}-4-fluorobenzamide 4-fluorobenzamide C₁₉H₁₄FN₃O₃S 395.39 g/mol Fluorine enhances electronegativity; compact substituent ideal for sterically sensitive targets .
Analog 1 : N-{...}-1-methanesulfonylpiperidine-2-carboxamide 1-methanesulfonylpiperidine-2-carboxamide C₂₀H₂₃N₃O₅S₂ 449.54 g/mol Bulky sulfonyl group may improve solubility but reduce membrane permeability.
Analog 2 : N-{...}-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide Thiophene-2-sulfonylpiperidine C₁₉H₁₉N₃O₅S₃ 465.60 g/mol Thiophene introduces π-π stacking potential; sulfonyl group enhances hydrogen bonding.
Analog 3 : N-{...}-3-(2,5-dioxopyrrolidin-1-yl)benzamide 3-(2,5-dioxopyrrolidin-1-yl)benzamide C₂₂H₁₈N₄O₅S 474.47 g/mol Polar dioxopyrrolidinyl group increases hydrophilicity, potentially aiding solubility.
Analog 4 : N-{...}-4-(pyrrolidine-1-sulfonyl)benzamide hydrochloride 4-(pyrrolidine-1-sulfonyl)benzamide C₂₆H₃₃ClN₄O₅S₂ 581.15 g/mol Hydrochloride salt improves crystallinity; pyrrolidine-sulfonyl enhances basicity.

Key Findings:

Substituent Effects :

  • Fluorine (Target Compound) : The 4-fluoro group balances electronic effects and steric bulk, making it suitable for targets requiring precise steric fit .
  • Sulfonyl Groups (Analogs 1, 2, 4) : These groups introduce polarity and hydrogen-bonding capacity but may reduce blood-brain barrier penetration due to increased hydrophilicity .
  • Thiophene (Analog 2) : Enhances aromatic interactions in hydrophobic binding pockets, as seen in kinase inhibitors .

Conformational Analysis :
The tricyclic core’s puckering, described by Cremer-Pople coordinates , varies with substituents. For example, bulky sulfonyl groups (Analog 1) may flatten the ring system, while smaller substituents (Target Compound) preserve puckering, affecting target binding .

Synthetic Accessibility: Derivatives like Analog 3 are synthesized via hydrazonoyl chloride reactions (similar to Scheme 3 in ), whereas the target compound likely requires fluorobenzoyl chloride coupling .

Software Utilization : Structural refinements of these compounds rely on software such as SHELXL (for crystallography) and ORTEP-3 (for graphical representation), ensuring accurate conformational analysis .

Biological Activity

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-fluorobenzamide is a complex organic compound characterized by its unique tricyclic structure and various functional groups that contribute to its biological activity. This article reviews the synthesis, biological mechanisms, and potential therapeutic applications of this compound.

The molecular formula for this compound is C₁₈H₁₆F₁N₂O₃S with a molecular weight of approximately 372.4 g/mol . The compound features a tricyclic framework integrated with dioxane and thiazole moieties, enhancing its solubility and interaction potential within biological systems .

Synthesis

The synthesis of this compound typically involves multistep organic reactions that require precise control of conditions to maximize yield and purity. Key steps include oxidation and reduction reactions using reagents such as hydrogen peroxide and sodium borohydride .

This compound interacts with specific molecular targets within cells, particularly enzymes and receptors . The structural characteristics allow it to fit into binding sites effectively, modulating the activity of these targets and influencing various cellular pathways.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro experiments have shown that it can induce apoptosis in cancer cells while exhibiting lower cytotoxicity towards normal cells . For instance, the compound was tested alongside X-ray treatment in oral cancer cell lines (Ca9-22 and CAL 27), resulting in significant reductions in cell viability compared to controls .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cells
Enzyme ModulationAlters enzyme activity through specific binding
Cellular PathwaysInfluences signaling pathways related to growth

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

  • Study on Oral Cancer Cells : This study demonstrated that treatment with the compound in combination with X-ray therapy led to enhanced apoptosis rates and increased levels of reactive oxygen species (ROS) in oral cancer cells compared to untreated controls .
  • Enzyme Interaction Studies : Research indicated that the compound binds to specific enzymes involved in metabolic pathways, potentially altering their activity and leading to downstream effects on cellular health .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this tricyclic benzamide derivative?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters such as temperature (e.g., 60–120°C for cyclization steps), solvent selection (polar aprotic solvents like DMF or acetonitrile), and stoichiometric ratios of reagents like acetic anhydride or pivaloyl chloride. Catalysts (e.g., NaH or TEA) are often used to accelerate heterocycle formation. Purity is monitored via HPLC (>95%) and structural confirmation via 1H^1H-NMR and high-resolution mass spectrometry (HRMS) .

Q. How can solubility challenges be addressed during in vitro bioactivity assays?

  • Methodological Answer : Solubility in aqueous buffers is often poor due to the compound’s lipophilic tricyclic core. Strategies include:

  • Use of co-solvents (e.g., DMSO ≤1% v/v) with validation for assay compatibility.
  • Derivatization with polar groups (e.g., sulfonamides) while preserving the pharmacophore.
  • Nanoformulation using liposomes or cyclodextrins for enhanced bioavailability .

Q. What spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :

  • NMR : 19F^{19}F-NMR detects fluorobenzamide substituents (δ ~ -110 ppm), while 1H^1H-NMR identifies aromatic protons and heterocyclic protons (δ 6.5–8.5 ppm).
  • X-ray crystallography : SHELX software is used for structure refinement, with WinGX for data visualization. ORTEP-3 generates thermal ellipsoid diagrams to confirm stereochemistry .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement determines bond angles, torsion angles, and puckering parameters (Cremer-Pople coordinates). For example, the dioxa-thia-azatricyclo framework may exhibit non-planar puckering (amplitude q > 0.5 Å), influencing ligand-receptor interactions. Data-to-parameter ratios >7:1 ensure reliability .

Q. What strategies validate the compound’s mechanism of action in enzyme inhibition studies?

  • Methodological Answer :

  • Kinetic assays : Measure IC50_{50} values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition.
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS).
  • Molecular docking : Software like AutoDock Vina models interactions with active sites (e.g., hydrogen bonding with 4-fluorobenzamide moiety). Cross-validation with mutagenesis studies confirms critical residues .

Q. How can conflicting NMR and crystallographic data on conformational flexibility be reconciled?

  • Methodological Answer :

  • Dynamic NMR : Low-temperature 1H^1H-NMR detects ring-flipping or tautomerism (e.g., thiazole-thione equilibrium).
  • DFT calculations : Gaussian or ORCA software predicts stable conformers. Compare computed 13C^{13}C-chemical shifts with experimental data to identify dominant states .

Q. What in silico approaches predict metabolic stability and toxicity?

  • Methodological Answer :

  • ADMET prediction : Use SwissADME or ADMETLab to estimate CYP450 metabolism, blood-brain barrier penetration, and Ames test outcomes.
  • Molecular dynamics (MD) simulations : GROMACS models metabolite formation (e.g., oxidation at sulfur atoms). Validate with in vitro hepatocyte assays .

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